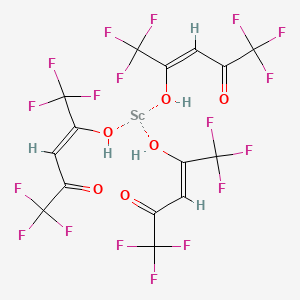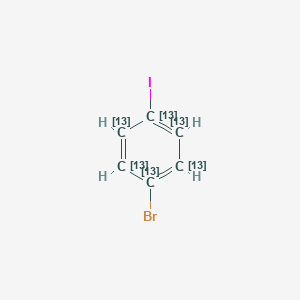
Scandium(III) hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(III) hexafluoroacetylacetonate is a coordination compound with the chemical formula Sc(C₅HF₆O₂)₃. It is a complex formed by scandium ions and hexafluoroacetylacetonate ligands. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium(III) hexafluoroacetylacetonate can be synthesized through the reaction of scandium salts with hexafluoroacetylacetone in the presence of a base. The general reaction involves mixing scandium chloride (ScCl₃) with hexafluoroacetylacetone (C₅HF₆O₂H) in a suitable solvent, such as ethanol, and adding a base like sodium hydroxide (NaOH) to facilitate the formation of the complex. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Scandium(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: Although scandium is typically in the +3 oxidation state, the ligands can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other β-diketones or phosphine ligands.
Coordination Reactions: Reagents such as phosphines, amines, or other metal salts.
Redox Reactions: Reducing or oxidizing agents depending on the desired reaction.
Major Products Formed:
Substitution Reactions: New coordination complexes with different ligands.
Coordination Reactions: Mixed-ligand complexes.
Redox Reactions: Products depend on the specific redox conditions and reagents used.
Scientific Research Applications
Scandium(III) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of scandium(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The scandium ion acts as a central metal ion, coordinating with the hexafluoroacetylacetonate ligands through oxygen atoms. This coordination stabilizes the complex and imparts unique properties, such as high thermal stability and solubility in organic solvents. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the scandium ion .
Comparison with Similar Compounds
- Scandium(III) chloride (ScCl₃)
- Scandium(III) nitrate (Sc(NO₃)₃)
- Scandium(III) acetate (Sc(C₂H₃O₂)₃)
- Copper(II) hexafluoroacetylacetonate (Cu(C₅HF₆O₂)₂)
- Palladium(II) hexafluoroacetylacetonate (Pd(C₅HF₆O₂)₂)
Comparison: Scandium(III) hexafluoroacetylacetonate is unique due to its high stability and specific coordination properties imparted by the hexafluoroacetylacetonate ligands. Compared to other scandium compounds, it offers enhanced solubility in organic solvents and higher thermal stability. When compared to similar hexafluoroacetylacetonate complexes of other metals, this compound exhibits distinct coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
18990-42-6 |
|---|---|
Molecular Formula |
C15H3F18O6Sc |
Molecular Weight |
666.11 g/mol |
IUPAC Name |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+) |
InChI |
InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |
InChI Key |
DWCYUTXXZMNFLG-VRBCMZOBSA-K |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc] |
Isomeric SMILES |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






